molecular formula C10H19Br B13576362 1-(Bromomethyl)-1-hexylcyclopropane

1-(Bromomethyl)-1-hexylcyclopropane

Cat. No.: B13576362
M. Wt: 219.16 g/mol
InChI Key: RWVZDWRKVGXFHV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-hexylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a hexyl chain

Preparation Methods

The synthesis of 1-(Bromomethyl)-1-hexylcyclopropane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the reaction of α-bromomethyl ketones with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds efficiently, yielding the desired product in excellent yields .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

1-(Bromomethyl)-1-hexylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide, while oxidation with potassium permanganate produces the corresponding alcohol or ketone .

Scientific Research Applications

1-(Bromomethyl)-1-hexylcyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-hexylcyclopropane involves the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of a solvent such as methanol. This anion then reacts with various substrates to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

1-(Bromomethyl)-1-hexylcyclopropane can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-1-hexylcyclopropane

InChI

InChI=1S/C10H19Br/c1-2-3-4-5-6-10(9-11)7-8-10/h2-9H2,1H3

InChI Key

RWVZDWRKVGXFHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CC1)CBr

Origin of Product

United States

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